molecular formula C13H12N4O3 B2601052 7-(4-Methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 697297-65-7

7-(4-Methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B2601052
CAS No.: 697297-65-7
M. Wt: 272.264
InChI Key: BCSZJYKVJMJMBT-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a methoxyphenyl group attached at the 7th position and a carboxylic acid group at the 5th position

Biochemical Analysis

Biochemical Properties

7-(4-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . Additionally, it interacts with proteins involved in cell signaling pathways, such as JAK1 and JAK2, which are crucial for the regulation of immune responses . The interactions between 7-(4-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions.

Cellular Effects

The effects of 7-(4-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, thereby reducing inflammation . Furthermore, it affects gene expression by altering the transcriptional activity of genes involved in cell proliferation and apoptosis, leading to potential anticancer effects .

Molecular Mechanism

The molecular mechanism of action of 7-(4-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For example, it inhibits COX-2 by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression that affect cellular processes such as proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-(4-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can maintain its biological activity, such as anti-inflammatory and anticancer effects, over extended periods . The exact temporal dynamics of its effects may vary depending on the specific experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of 7-(4-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold for these effects depends on factors such as the animal species, route of administration, and duration of exposure.

Metabolic Pathways

7-(4-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion . Additionally, it can affect metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of 7-(4-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, which facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within tissues depend on factors such as its chemical properties, the presence of transporters, and the tissue-specific expression of binding proteins.

Subcellular Localization

The subcellular localization of 7-(4-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid plays a crucial role in its activity and function. This compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . Targeting signals and post-translational modifications, such as phosphorylation, can direct it to these compartments, where it exerts its biological effects . For example, its presence in the nucleus allows it to interact with transcription factors and modulate gene expression, while its localization in mitochondria can influence cellular energy metabolism and apoptosis.

Preparation Methods

The synthesis of 7-(4-Methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another approach involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

7-(4-Methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

7-(4-Methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-Methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway, reducing the production of inflammatory mediators such as nitric oxide and tumor necrosis factor-α. Additionally, it inhibits endoplasmic reticulum stress and apoptosis, contributing to its neuroprotective effects .

Comparison with Similar Compounds

7-(4-Methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can be compared with other triazolopyrimidine derivatives, such as:

Properties

IUPAC Name

7-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c1-20-9-4-2-8(3-5-9)11-6-10(12(18)19)16-13-14-7-15-17(11)13/h2-7,11H,1H3,(H,18,19)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSZJYKVJMJMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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